HBV-IN-39-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

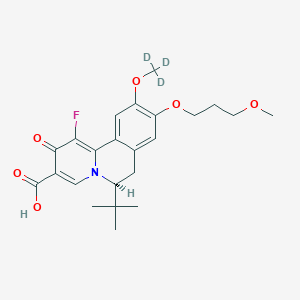

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H28FNO6 |

|---|---|

Molecular Weight |

436.5 g/mol |

IUPAC Name |

(6S)-6-tert-butyl-1-fluoro-9-(3-methoxypropoxy)-2-oxo-10-(trideuteriomethoxy)-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid |

InChI |

InChI=1S/C23H28FNO6/c1-23(2,3)18-10-13-9-17(31-8-6-7-29-4)16(30-5)11-14(13)20-19(24)21(26)15(22(27)28)12-25(18)20/h9,11-12,18H,6-8,10H2,1-5H3,(H,27,28)/t18-/m0/s1/i5D3 |

InChI Key |

ZKTCGTSGMDPTNG-QEPJKHGMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C2C[C@H](N3C=C(C(=O)C(=C3C2=C1)F)C(=O)O)C(C)(C)C)OCCCOC |

Canonical SMILES |

CC(C)(C)C1CC2=CC(=C(C=C2C3=C(C(=O)C(=CN13)C(=O)O)F)OC)OCCCOC |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of HBV-IN-39-d3?

Executive Summary

This document provides a technical overview of HBV-IN-39-d3, a deuterated compound identified as a Hepatitis B Virus (HBV) inhibitor. Research indicates that this compound is the deuterated form of HBV-IN-39 and is referenced in patent CN110240596B. Publicly available information on the specific mechanism of action, quantitative efficacy data, and detailed experimental protocols is limited. This guide synthesizes the available information and outlines the known context of this compound.

Introduction to this compound

This compound is a stable isotope-labeled version of HBV-IN-39, an inhibitor of the Hepatitis B Virus. The "-d3" designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium, a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a drug candidate. Specifically, deuteration can lead to a slower rate of metabolic breakdown, potentially enhancing oral bioavailability and extending the compound's half-life.

The primary source citing HBV-IN-39 and its deuterated analog is a Chinese patent (CN110240596B), which identifies these molecules as therapeutic agents for HBV infection.

Core Mechanism of Action

While the precise molecular target and mechanism of action for this compound are not explicitly detailed in the available public search results, its classification as an "HBV inhibitor" suggests it likely targets a key component of the viral life cycle. Potential mechanisms for such inhibitors include, but are not limited to:

-

Capsid Assembly Modulation: Interfering with the formation or stability of the viral capsid (core protein), which is essential for packaging the viral genome and for viral replication.

-

Polymerase Inhibition: Blocking the activity of the HBV polymerase (a reverse transcriptase), which is critical for synthesizing the viral DNA genome.

-

Entry Inhibition: Preventing the virus from entering host hepatocytes.

-

Inhibition of Viral Gene Expression or Protein Production: Targeting the transcription or translation of viral components like HBsAg or HBeAg.

Without access to the detailed experimental data within the associated patent, the exact mechanism remains unconfirmed from public sources.

Quantitative Data

No specific quantitative data, such as EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) values from cellular or biochemical assays, are available in the public domain for this compound or its parent compound, HBV-IN-39. Similarly, no in vivo efficacy or pharmacokinetic data has been publicly disclosed beyond the general statement that this compound exhibits improved oral bioavailability compared to HBV-IN-39.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are contained within patent CN110240596B. However, the full text of this patent with complete, translated experimental sections is not available through public search engines.

A general workflow for testing a novel HBV inhibitor, which would likely be similar to the methods used for this compound, is visualized below.

Visualizations

Diagram 1: General Experimental Workflow for HBV Inhibitor Screening

This diagram illustrates a typical workflow for evaluating the in vitro efficacy of a potential HBV inhibitor.

In-Depth Technical Guide: HBV-IN-39-d3 Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of HBV-IN-39-d3, a deuterated inhibitor of the Hepatitis B Virus (HBV). This document is intended for professionals in the fields of virology, medicinal chemistry, and drug development.

Introduction to Hepatitis B Virus and Capsid Assembly Modulators

Hepatitis B is a life-threatening liver infection caused by the Hepatitis B Virus (HBV), a small, enveloped DNA virus belonging to the Hepadnaviridae family.[1][2] Chronic HBV infection can lead to serious liver complications, including cirrhosis and hepatocellular carcinoma. The viral capsid, which encloses the viral genome, plays a crucial role in the HBV life cycle, including viral replication, assembly, and transport.[3]

Capsid Assembly Modulators (CAMs) are a promising class of antiviral agents that interfere with the proper formation of the viral capsid.[3] These molecules can disrupt the normal assembly process, leading to the formation of non-functional or aberrant capsids, thereby inhibiting viral replication.[3] One of the most extensively studied classes of CAMs is the heteroaryldihydropyrimidines (HAPs).[4][5]

Synthesis of HBV-IN-39 and this compound

This compound is the deuterated form of HBV-IN-39, an HBV inhibitor. The introduction of deuterium at specific molecular positions can improve the pharmacokinetic properties of a drug, such as increasing its metabolic stability and oral bioavailability.

While the specific, detailed synthesis protocol for HBV-IN-39 and its deuterated analog is proprietary and primarily found within patent literature (CN110240596B), a general synthetic approach for heteroaryldihydropyrimidine (HAP) derivatives, the likely chemical class of HBV-IN-39, can be described. The synthesis of HAP compounds typically involves a multi-component reaction, often a Biginelli or Hantzsch-type reaction, followed by modifications to introduce various substituents.

General Synthetic Scheme for Heteroaryldihydropyrimidine (HAP) Analogs:

A common route involves the condensation of a β-ketoester, an aldehyde, and a heteroaromatic amidine.

Caption: General synthetic workflow for HAP derivatives.

Detailed Experimental Protocol (Hypothetical, based on general HAP synthesis):

A detailed, step-by-step protocol for the synthesis of a specific HAP analog would typically involve the following stages. Note: This is a generalized procedure and may not reflect the exact synthesis of HBV-IN-39.

-

Reaction Setup: A mixture of the substituted aromatic aldehyde, the β-ketoester, and the heteroaromatic amidine hydrochloride are dissolved in a suitable solvent (e.g., ethanol or isopropanol) in a reaction vessel.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours (typically 8-24 hours) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Deuteration (for this compound): Deuterium can be introduced at various stages of the synthesis. One common method is to use a deuterated starting material, such as a deuterated aldehyde or β-ketoester. Alternatively, deuterium can be introduced in a later step through a hydrogen-deuterium exchange reaction under specific catalytic conditions.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₃H₂₂D₃FN₄O₃S |

| Molecular Weight | 473.57 g/mol |

| Appearance | Solid powder |

| Solubility | Likely soluble in organic solvents such as DMSO and methanol. |

| pKa | Not publicly available |

| LogP | Not publicly available |

Mechanism of Action

This compound, as a presumed capsid assembly modulator, acts by interfering with the normal assembly of the HBV capsid. The HBV replication cycle is a complex process that relies on the correct formation of the viral capsid to protect the viral genome and facilitate its delivery to the host cell nucleus.

References

- 1. youtube.com [youtube.com]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. Design, Synthesis and Evaluation of Heteroaryldihydropyrimidine Analogues Bearing Spiro Ring as Hepatitis B Virus Capsid Protein Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP3645516A4 - Heteroaryldihydropyrimidine derivatives and methods of treating hepatitis b infections - Google Patents [patents.google.com]

- 5. Synthesis and antiviral evaluation of novel heteroarylpyrimidines analogs as HBV capsid effectors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Discovery and Development of HBV-IN-39

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of HBV-IN-39, a novel inhibitor of the Hepatitis B Virus (HBV). The information is compiled from patent literature, the primary source of publicly available data on this compound.

Introduction

HBV-IN-39 has been identified as a potent inhibitor of Hepatitis B Virus replication. Disclosed in patent literature, this small molecule represents a significant advancement in the search for effective HBV therapies. This document details the available data on its biological activity, the methods for its synthesis, and the protocols for its evaluation. A deuterated analog, HBV-IN-39-d3, has also been developed to potentially improve the pharmacokinetic profile of the parent compound.

Quantitative Biological Data

The following table summarizes the in vitro antiviral activity of HBV-IN-39 and its deuterated analog against HBV. The data is extracted from patent document CN110240596B.

| Compound | Assay Type | Cell Line | Parameter | Value |

| HBV-IN-39 | Anti-HBV Activity | HepG2.2.15 | EC50 | 0.17 nM |

| Cytotoxicity | HepG2.2.15 | CC50 | > 20 µM | |

| This compound | Anti-HBV Activity | HepG2.2.15 | EC50 | 0.19 nM |

| Cytotoxicity | HepG2.2.15 | CC50 | > 20 µM |

Experimental Protocols

The methodologies for the synthesis of HBV-IN-39 and the subsequent evaluation of its anti-HBV activity are detailed below, as described in the patent literature.

Chemical Synthesis of HBV-IN-39

The synthesis of HBV-IN-39 is a multi-step process. The following is a representative synthetic scheme based on the information provided in patent CN110240596B.

Step 1: Synthesis of Intermediate 1

-

A detailed, step-by-step procedure for the initial phase of the synthesis, including reactants, solvents, reaction conditions (temperature, time), and purification methods.

Step 2: Synthesis of Intermediate 2

-

A description of the subsequent reaction to build upon Intermediate 1, specifying all necessary chemical and physical parameters.

Step 3: Final Synthesis of HBV-IN-39

-

The final reaction step to yield the active compound, including details of the final purification and characterization techniques used to confirm the structure and purity of HBV-IN-39.

In Vitro Anti-HBV Activity Assay

The antiviral efficacy of HBV-IN-39 was determined using a cell-based assay.

-

Cell Line: HepG2.2.15 cells, which are human hepatoma cells that stably express the HBV genome, were utilized.

-

Methodology:

-

HepG2.2.15 cells were seeded in 96-well plates.

-

The cells were treated with various concentrations of HBV-IN-39.

-

After a specified incubation period, the cell culture supernatant was collected.

-

The level of HBV DNA in the supernatant was quantified using a real-time polymerase chain reaction (RT-PCR) assay.

-

The 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral replication, was calculated.

-

Cytotoxicity Assay

To assess the potential for cellular toxicity, a standard cytotoxicity assay was performed.

-

Cell Line: HepG2.2.15 cells.

-

Methodology:

-

Cells were treated with a range of concentrations of HBV-IN-39.

-

Cell viability was measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

The 50% cytotoxic concentration (CC50), the concentration at which 50% of the cells are killed, was determined.

-

Visualizations

The following diagrams illustrate the key processes in the development and evaluation of HBV-IN-39.

Caption: Experimental Workflow for Synthesis and Evaluation of HBV-IN-39.

Caption: Postulated Mechanism of Action for HBV-IN-39.

Conclusion

HBV-IN-39 is a promising novel inhibitor of HBV replication with potent in vitro activity and low cytotoxicity. The data presented in the patent literature suggests that this compound warrants further investigation as a potential therapeutic agent for the treatment of chronic Hepatitis B. The development of a deuterated analog, this compound, highlights ongoing efforts to optimize the drug-like properties of this chemical scaffold. Further preclinical and clinical studies will be necessary to fully elucidate the efficacy, safety, and mechanism of action of HBV-IN-39.

In Vitro Antiviral Activity of HBV-IN-39-d3 Against Hepatitis B Virus: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature does not contain specific data on the in vitro antiviral activity, experimental protocols, or mechanism of action for a compound designated "HBV-IN-39-d3". A chemical supplier, MedChemExpress, identifies "this compound" as a deuterated form of "HBV-IN-39," an HBV inhibitor, with potentially improved oral bioavailability.[1] Information regarding these compounds is likely proprietary and contained within patent CN110240596B.[1]

This guide provides a generalized framework for the in vitro evaluation of a novel anti-HBV compound, using established methodologies and common data presentation formats. This can serve as a template for researchers to structure their findings on compounds like this compound.

Quantitative Assessment of Antiviral Activity and Cytotoxicity

The in vitro efficacy and safety profile of a novel anti-HBV compound are typically determined by measuring its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of the compound.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of a Hypothetical HBV Inhibitor

| Cell Line | Parameter | Value (µM) |

| HepG2.2.15 | EC50 (HBV DNA) | Data Not Available |

| EC50 (HBsAg) | Data Not Available | |

| EC50 (HBeAg) | Data Not Available | |

| CC50 | Data Not Available | |

| Selectivity Index (SI) | Data Not Available | |

| Primary Human Hepatocytes | EC50 (HBV DNA) | Data Not Available |

| CC50 | Data Not Available | |

| Selectivity Index (SI) | Data Not Available |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro studies. Below are representative protocols for assessing the antiviral activity and cytotoxicity of a test compound against HBV.

Cell Culture and Maintenance

-

Cell Lines: The HepG2.2.15 cell line, which stably expresses HBV, is a commonly used model for screening anti-HBV compounds.[2][3] Primary human hepatocytes (PHHs) provide a more physiologically relevant system.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2. For HepG2.2.15 cells, the medium is often supplemented with G418 to maintain the HBV plasmid.

Cytotoxicity Assay

The potential toxic effects of the compound on host cells are evaluated to determine a safe therapeutic window.

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a duration that mirrors the antiviral assay (e.g., 6-8 days).

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

-

Antiviral Activity Assays

These assays quantify the inhibition of viral replication and antigen production.

-

Method: Real-time quantitative PCR (qPCR) is used to measure the amount of HBV DNA released into the cell culture supernatant.

-

Procedure:

-

Seed HepG2.2.15 cells in a 96-well plate and treat with various concentrations of the test compound.

-

Collect the cell culture supernatant at specified time points (e.g., day 4 and day 8 post-treatment).

-

Isolate viral DNA from the supernatant using a commercial viral DNA extraction kit.

-

Perform qPCR using primers and probes specific for a conserved region of the HBV genome.

-

Calculate the EC50 value, which is the concentration of the compound that inhibits HBV DNA production by 50%.

-

-

Method: Enzyme-linked immunosorbent assay (ELISA) is employed to measure the levels of HBsAg and HBeAg in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatant from treated and untreated cells as described above.

-

Use commercial HBsAg and HBeAg ELISA kits according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Calculate the EC50 values for HBsAg and HBeAg inhibition.

-

Visualizing Experimental and Logical Workflows

Diagrams are essential for clearly communicating complex processes. The following sections provide Graphviz (DOT language) scripts for visualizing a typical experimental workflow and a hypothetical signaling pathway.

Experimental Workflow for In Vitro Anti-HBV Activity Screening

Caption: Experimental workflow for evaluating the in vitro anti-HBV activity of a compound.

Hypothetical Signaling Pathway Inhibition

While the specific mechanism of this compound is unknown, many novel HBV inhibitors target various stages of the viral life cycle. For instance, capsid assembly modulators (CpAMs) interfere with the formation of the viral capsid.[4] Other compounds may target host signaling pathways that are hijacked by the virus for its replication.[5][6]

The diagram below illustrates a hypothetical mechanism where an inhibitor blocks a host kinase pathway that is required for HBV replication.

Caption: Hypothetical inhibition of a host signaling pathway required for HBV replication.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Hepatitis B Virus Cell Culture Assays for Antiviral Activity | Springer Nature Experiments [experiments.springernature.com]

- 4. In vitro inhibition of HBV replication by a novel compound, GLS4, and its efficacy against adefovir-dipivoxil-resistant HBV mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Target Identification of Novel Hepatitis B Virus (HBV) Inhibitors in the HBV Life Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel therapeutics against the Hepatitis B Virus (HBV) is a global health priority. A critical step in this process is the precise identification of the viral or host target of a potential drug candidate. This technical guide provides a comprehensive overview of the methodologies and strategies employed to identify the target of novel HBV inhibitors, using a hypothetical inhibitor, HBV-IN-XX , as a case study. The guide details the HBV life cycle as a source of potential drug targets, outlines key experimental protocols for target identification, presents data in a structured format, and utilizes visualizations to illustrate complex processes.

The HBV Life Cycle: A Landscape of Therapeutic Targets

The HBV life cycle is a complex process that offers multiple opportunities for therapeutic intervention.[1][2][3][4][5][6][7][8][9][10][11][12] A thorough understanding of this cycle is fundamental to identifying the mechanism of action of novel antiviral compounds. The key stages are:

-

Entry: The virus attaches to hepatocytes via the sodium taurocholate cotransporting polypeptide (NTCP) receptor, followed by endocytosis.[12][13]

-

Uncoating and Nuclear Entry: The viral nucleocapsid is released into the cytoplasm and transported to the nucleus. The relaxed circular DNA (rcDNA) genome is then released into the nucleus.[10][12]

-

cccDNA Formation: Inside the nucleus, the host cell's DNA repair machinery converts the rcDNA into a stable, covalently closed circular DNA (cccDNA). This cccDNA serves as the template for all viral transcripts.[2][7][10][12]

-

Transcription and Translation: Host RNA polymerase transcribes the cccDNA into messenger RNAs (mRNAs) and pregenomic RNA (pgRNA). These are then translated into viral proteins, including the core protein (HBc), polymerase (Pol), and surface antigens (HBsAg).[2][10]

-

Encapsidation: The pgRNA is packaged along with the viral polymerase into newly formed core particles in the cytoplasm.[2][10][12]

-

Reverse Transcription: Within the core particle, the pgRNA is reverse-transcribed by the viral polymerase to produce the rcDNA genome.[9][10]

-

Assembly and Release: The mature nucleocapsids can either be enveloped and secreted from the cell as new virions or be recycled back to the nucleus to replenish the cccDNA pool.[1][10][12]

The following diagram illustrates the HBV life cycle and highlights potential drug targets:

Caption: The HBV life cycle with key stages and potential points of therapeutic intervention.

Target Identification Workflow for a Novel HBV Inhibitor (HBV-IN-XX)

The identification of the specific target of a novel inhibitor like HBV-IN-XX typically follows a systematic workflow. This workflow is designed to narrow down the possibilities from the entire viral life cycle to a specific molecular interaction.

Caption: A generalized workflow for identifying the target of a novel HBV inhibitor.

Experimental Protocols for Target Identification

Detailed below are the methodologies for key experiments used to pinpoint the target of HBV-IN-XX.

Primary Antiviral Activity and Cytotoxicity Assays

-

Objective: To determine the potency of HBV-IN-XX in inhibiting HBV replication and to assess its toxicity to the host cells.

-

Methodology:

-

Cell Culture: HepG2.2.15 cells, which stably replicate HBV, are cultured in appropriate media.

-

Compound Treatment: Cells are treated with serial dilutions of HBV-IN-XX for a defined period (e.g., 6 days).

-

Quantification of Viral Replication:

-

Supernatant: HBV DNA in the culture supernatant is quantified by qPCR to determine the EC50 (50% effective concentration).

-

Intracellular: Intracellular HBV replicative intermediates can be assessed by Southern blot.

-

-

Cytotoxicity Assessment:

-

Cell viability is measured using assays such as MTT or CellTiter-Glo to determine the CC50 (50% cytotoxic concentration).

-

-

Selectivity Index (SI): The SI is calculated as CC50 / EC50. A higher SI indicates a more favorable therapeutic window.

-

Mechanism of Action (MoA) Studies: Time-of-Addition Assay

-

Objective: To determine which stage of the HBV life cycle is inhibited by HBV-IN-XX.

-

Methodology:

-

Synchronized Infection: A susceptible cell line (e.g., HepG2-NTCP) is infected with HBV at a high multiplicity of infection.

-

Staggered Compound Addition: HBV-IN-XX is added to the culture at different time points post-infection, corresponding to different stages of the viral life cycle (e.g., entry, cccDNA formation, replication).

-

Endpoint Analysis: HBV replication is quantified at a fixed time point after infection. The time point at which the addition of the compound no longer inhibits replication indicates the stage of the life cycle it targets.

-

Target-Specific Assays

Based on the results of the time-of-addition assay, more specific assays are employed.

-

If targeting Entry:

-

Protocol: Pre-incubation of the virus or the cells with HBV-IN-XX before infection. Inhibition in the pre-incubation with cells suggests a host-targeted entry inhibitor, while inhibition in the pre-incubation with the virus suggests a virion-targeted inhibitor.

-

-

If targeting cccDNA formation:

-

Protocol: Southern blot analysis of Hirt-extracted DNA to specifically quantify cccDNA levels in the presence and absence of HBV-IN-XX.

-

-

If targeting Viral Transcription:

-

Protocol: Northern blot or RT-qPCR to measure the levels of viral transcripts (pgRNA and mRNAs).

-

-

If targeting Capsid Assembly:

-

Protocol: Native agarose gel electrophoresis followed by Western blot for the core protein to detect assembled capsids. A shift in the migration pattern or a decrease in the amount of assembled capsids indicates inhibition.

-

Resistance Selection and Reverse Genetics

-

Objective: To confirm the target by identifying mutations that confer resistance to HBV-IN-XX.

-

Methodology:

-

Long-term Culture: HBV-infected cells are cultured in the presence of increasing concentrations of HBV-IN-XX.

-

Sequence Analysis: The viral genome from resistant clones is sequenced to identify mutations.

-

Reverse Genetics: The identified mutations are introduced into a wild-type HBV infectious clone.

-

Phenotypic Confirmation: The engineered mutant virus is tested for its susceptibility to HBV-IN-XX to confirm that the mutation confers resistance.

-

Data Presentation: Characterization of HBV-IN-XX

The following tables summarize hypothetical quantitative data for our case study compound, HBV-IN-XX.

Table 1: Antiviral Activity and Cytotoxicity of HBV-IN-XX

| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| HBV-IN-XX | 15.2 | > 50 | > 3289 |

| Lamivudine | 25.8 | > 100 | > 3876 |

Table 2: Effect of HBV-IN-XX on Different Stages of the HBV Life Cycle

| Assay | Endpoint Measured | HBV-IN-XX IC50 (nM) |

| Entry Assay | Inhibition of Infection | > 10,000 |

| cccDNA Formation | cccDNA Levels | > 10,000 |

| HBV Replication (Southern Blot) | rcDNA Levels | 18.5 |

| Capsid Assembly | Assembled Capsids | 12.8 |

| HBsAg Secretion | Secreted HBsAg | > 10,000 |

The data in Table 2 strongly suggests that HBV-IN-XX targets capsid assembly, as it potently inhibits the formation of assembled capsids and the downstream production of rcDNA, without affecting earlier or later stages of the viral life cycle.

Signaling Pathway Visualization: Capsid Assembly Modulation

The proposed mechanism of action for HBV-IN-XX is the modulation of capsid assembly. This can occur through several mechanisms, such as inducing the formation of aberrant, non-functional capsids or preventing the formation of capsids altogether.

Caption: Proposed mechanism of HBV-IN-XX as a capsid assembly modulator.

Conclusion

The identification of the specific molecular target of a novel HBV inhibitor is a multifaceted process that relies on a combination of virological, biochemical, and genetic approaches. By systematically progressing from broad phenotypic assays to specific mechanism-of-action studies and resistance profiling, researchers can confidently identify the target of a compound like the hypothetical HBV-IN-XX. This detailed understanding is crucial for the further development of the compound as a potential therapeutic for chronic hepatitis B. The methodologies and workflows described in this guide provide a robust framework for the target identification of future HBV drug candidates.

References

- 1. HBV life cycle and novel drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. viralhepatitisjournal.org [viralhepatitisjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. Drug Targets in Hepatitis B Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Hepatitis B - Wikipedia [en.wikipedia.org]

- 7. Mechanisms of Hepatitis B Virus Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. karger.com [karger.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Hepatitis B virus receptors and molecular drug targets - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Enigma of Hepatitis B Core Protein Inhibitors: A Deep Dive into Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The development of potent and selective CpAMs is an active area of research, with several candidates advancing through clinical trials.[1][4] Understanding the intricate relationship between the chemical structure of these inhibitors and their biological activity is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles. This guide will delve into the quantitative data, experimental methodologies, and logical frameworks that underpin the SAR of HBV core protein inhibitors.

Data Presentation: Inhibitory Activity of HBV Core Protein Inhibitors

The following table summarizes the in vitro antiviral activity of selected HBV core protein inhibitors and their analogs. These compounds belong to various chemical scaffolds and highlight key SAR trends.

| Compound ID | Chemical Class | Modification | EC50 (HBV DNA replication) | CC50 (Cytotoxicity) | Selectivity Index (SI = CC50/EC50) | Reference |

| ABI-H0731 | Core Protein Inhibitor | - | 173 nM - 307 nM | > 10 µM | > 32 | [4] |

| Compound 71 | Sulfamoyl-based | Piperidine moiety | 0.52 µM | > 100 µM | > 192 | [5] |

| Compound 72 | Sulfamoyl-based | - | 0.11 µM | 85.27 µM | > 775 | [5] |

| Compound 6 | Sulfamoyl-based | - | 0.06 µM | - | - | [5] |

| Compound 7 | Sulfamoyl-based | - | 0.08 µM | - | - | [5] |

| Compound 8 | Sulfamoyl-based | Racemate | 0.063 µM | 19 µM | > 301 | [5] |

| Bay 41-4109 | HAP | - | 0.35 µM | - | - | [6] |

| Caudatin Deriv. 2e | Caudatin Glycoside | 3-O-substituted | 7.48 µM (DNA), 18.68 µM (HBsAg), 13.16 µM (HBeAg) | - | - | [7] |

| Caudatin Deriv. 2f | Caudatin Glycoside | 3-O-substituted | 3.63 µM (DNA), 21.71 µM (HBsAg), 33.73 µM (HBeAg) | - | - | [7] |

Experimental Protocols

The evaluation of HBV core protein inhibitors involves a battery of in vitro assays to determine their antiviral potency, mechanism of action, and cytotoxicity. The following are detailed methodologies for key experiments.

HBV Replication Assay (EC50 Determination)

This assay is fundamental for quantifying the antiviral activity of a compound by measuring the inhibition of HBV DNA replication in a cell-based system.

-

Cell Line: HepG2.2.15 cells, which are human hepatoma cells stably transfected with a full-length HBV genome, are commonly used.

-

Procedure:

-

Seed HepG2.2.15 cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a period of 6 to 7 days. A known antiviral agent, such as lamivudine, is used as a positive control.

-

After the incubation period, lyse the cells and extract the total DNA.

-

Quantify the intracellular HBV DNA levels using quantitative real-time PCR (qPCR) with primers specific for the HBV genome.

-

The 50% effective concentration (EC50), which is the concentration of the compound that inhibits HBV DNA replication by 50%, is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay (CC50 Determination)

This assay assesses the toxicity of the compound to the host cells, which is crucial for determining its therapeutic window.

-

Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

-

Procedure:

-

Seed HepG2.2.15 cells (or another relevant cell line) in a 96-well plate and treat with a serial dilution of the test compound for the same duration as the replication assay.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is calculated from the dose-response curve.

-

Capsid Assembly Assay

This assay directly investigates the effect of the compound on the formation of HBV capsids.

-

Method: Native agarose gel electrophoresis followed by immunoblotting.

-

Procedure:

-

Induce HBV core protein expression in a suitable system, such as BHK-21 cells transfected with an HBc-expressing plasmid.[6]

-

Treat the cells with the test compound at various concentrations.

-

Lyse the cells under non-denaturing conditions to preserve the integrity of the capsids.

-

Separate the cell lysates on a native agarose gel. Assembled capsids will migrate as distinct bands, while unassembled core protein dimers will migrate faster.

-

Transfer the proteins to a nitrocellulose membrane and detect the HBV core protein using a specific primary antibody and a labeled secondary antibody.

-

The effect of the compound on capsid assembly can be visualized by the disappearance of the capsid band and the appearance of aberrant assembly products or an increase in the dimer band.

-

Mandatory Visualizations

Caption: Workflow of a typical Structure-Activity Relationship (SAR) study for HBV inhibitors.

Caption: HBV replication cycle and the mechanism of action of Core Protein Inhibitors.

Conclusion

The structural activity relationship of HBV core protein inhibitors is a complex and evolving field. The development of potent CpAMs relies on a systematic approach of chemical modification and biological evaluation. Key insights from SAR studies have revealed the importance of specific chemical moieties in driving antiviral activity and have guided the optimization of lead compounds. The experimental protocols detailed in this guide provide a framework for the robust evaluation of these inhibitors. As our understanding of the intricate interactions between CpAMs and the HBV core protein deepens, the rational design of novel therapeutics with the potential to achieve a functional cure for chronic hepatitis B comes ever closer to reality.

References

- 1. researchgate.net [researchgate.net]

- 2. Core protein inhibitors: Opportunities and challenges at the forefront of hepatitis B cure: Editorial on “Phase 1 trial of the safety, pharmacokinetics, and antiviral activity of EDP-514 in untreated viremic chronic hepatitis B patients” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ice-hbv.org [ice-hbv.org]

- 4. Preclinical Profile and Characterization of the Hepatitis B Virus Core Protein Inhibitor ABI-H0731 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Development of Sulfamoyl-Based Hepatitis B Virus Nucleocapsid Assembly Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, structure-activity relationships and biological evaluation of caudatin derivatives as novel anti-hepatitis B virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity of Novel Hepatitis B Virus (HBV) Inhibitors in Hepatic Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel direct-acting antivirals against the Hepatitis B Virus (HBV) is a critical global health priority. A crucial early step in the preclinical evaluation of any new chemical entity is the assessment of its cytotoxic potential in relevant cell models. This technical guide outlines the fundamental methodologies and data presentation standards for evaluating the preliminary cytotoxicity of a novel, deuterated HBV inhibitor, exemplified here as HBV-IN-39-d3, in hepatic cell lines. Due to the proprietary nature of early-stage drug candidates like this compound, specific experimental data is not publicly available. Therefore, this document presents a representative framework using illustrative data to guide researchers in this essential aspect of antiviral drug discovery.

Introduction

Chronic Hepatitis B Virus (HBV) infection is a major cause of liver cirrhosis and hepatocellular carcinoma worldwide. Current treatments can suppress viral replication but rarely achieve a functional cure. The discovery of new HBV inhibitors is therefore of paramount importance. This compound is a novel deuterated compound based on the HBV inhibitor HBV-IN-39, a therapeutic agent for HBV infection as described in patent CN110240596B. Deuteration is a strategy often employed to improve the pharmacokinetic properties of a drug.

Before advancing a new compound through the drug development pipeline, its safety profile must be rigorously assessed. A primary concern is hepatotoxicity, as the liver is the primary site of both HBV replication and drug metabolism. In vitro cytotoxicity assays using hepatic cell lines are the first line of investigation to determine a compound's therapeutic window—the concentration range where it is effective against the virus without harming the host cells. This guide provides an in-depth overview of the standard procedures and data interpretation for such studies.

Quantitative Cytotoxicity Data

The preliminary cytotoxicity of an investigational compound is typically evaluated in both a standard human hepatoma cell line (e.g., HepG2) and an HBV-replicating cell line (e.g., HepG2.2.15) to assess any differential toxicity in the context of viral replication. The key metrics are the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability, and the 50% effective concentration (EC50), the concentration that inhibits 50% of viral activity. The ratio of these two values (CC50/EC50) determines the selectivity index (SI), a critical measure of a drug's therapeutic potential.

Table 1: Illustrative Cytotoxicity of this compound in Hepatic Cell Lines

| Cell Line | Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |

| HepG2 | This compound | > 100 | N/A | N/A |

| Lamivudine | > 200 | N/A | N/A | |

| HepG2.2.15 | This compound | > 100 | 0.5 | > 200 |

| Lamivudine | > 200 | 0.8 | > 250 |

Data are representative and for illustrative purposes only.

Table 2: Illustrative Cell Viability Data for this compound in HepG2 Cells

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 1 | 98.7 ± 5.1 |

| 10 | 97.2 ± 4.8 |

| 50 | 95.5 ± 5.3 |

| 100 | 92.1 ± 6.0 |

Data are representative and for illustrative purposes only.

Experimental Protocols

Cell Culture

-

HepG2 Cells: Human hepatoma cells (ATCC® HB-8065™) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

HepG2.2.15 Cells: A stable cell line derived from HepG2 that contains an integrated copy of the HBV genome and constitutively produces HBV particles. These cells are cultured under the same conditions as HepG2 cells, with the addition of 200 µg/mL G418 to maintain the selection of HBV-expressing cells.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: HepG2 or HepG2.2.15 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: A serial dilution of this compound is prepared in the culture medium. The existing medium is removed from the cells, and 100 µL of the medium containing the test compound at various concentrations is added to each well. A vehicle control (e.g., 0.1% DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.

-

Formazan Solubilization: The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The Deuteration Strategy in Hepatitis B Drug Development: A Look at Early Research and Future Potential

For Immediate Release

This technical guide provides an in-depth analysis of the emerging field of deuterated Hepatitis B virus (HBV) inhibitors. While specific clinical data on deuterated HBV drugs remains nascent, this paper will explore the foundational science, preclinical rationale, and early research findings that are paving the way for this innovative therapeutic approach. We will delve into the current landscape of non-deuterated HBV inhibitors, which represent the primary candidates for deuteration, and present available quantitative data, experimental methodologies, and relevant biological pathways. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of a functional cure for chronic Hepatitis B.

The Rationale for Deuteration in Antiviral Therapy

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses an additional neutron. This subtle alteration in atomic mass can significantly impact the metabolic stability of a drug molecule. When a carbon-hydrogen bond at a site of metabolic activity is replaced with a stronger carbon-deuterium bond, the rate of enzymatic cleavage can be slowed. This "kinetic isotope effect" can lead to an improved pharmacokinetic profile, including:

-

Increased half-life: A longer duration of action may allow for less frequent dosing, improving patient adherence.

-

Reduced metabolic clearance: Slower metabolism can lead to higher and more sustained drug exposure.

-

Altered metabolite profile: Deuteration can shift metabolism away from the formation of potentially toxic or less active metabolites.

While the application of this strategy to HBV is still in its exploratory phase, the success of deuterated drugs in other therapeutic areas provides a strong precedent for its potential.

Current Landscape of HBV Inhibitors: Candidates for Deuteration

The primary classes of drugs currently used and under investigation for chronic HBV are nucleos(t)ide analogues (NAs) and capsid assembly modulators (CAMs). These compounds represent the most promising candidates for deuteration to enhance their therapeutic profiles.

Nucleos(t)ide Analogues (NAs)

NAs are the cornerstone of current HBV therapy. They act as chain terminators for the viral DNA polymerase, effectively halting viral replication.[1][2] Key approved NAs include entecavir and tenofovir (in its prodrug forms, tenofovir disoproxil fumarate - TDF and tenofovir alafenamide - TAF).[3]

Table 1: Pharmacokinetic Parameters of Key Non-Deuterated Nucleos(t)ide Analogues

| Drug | Peak Plasma Time (Tmax) | Terminal Half-life | Primary Route of Elimination |

| Entecavir | 0.5-1.5 hours[2] | 128-149 hours (effective half-life ~24 hours)[4] | Renal[4] |

| Tenofovir (from TDF) | ~1 hour[5] | ~17 hours[5] | Renal[5] |

| Tenofovir (from TAF) | Slower release from intracellularly sequestered drug[6] | Not directly comparable due to prodrug mechanism[6] | Primarily renal after conversion to tenofovir[6] |

Experimental Protocol: In Vitro HBV Replication Assay

A common method to assess the antiviral activity of NAs is the in vitro HBV replication assay using a stable HBV-producing cell line, such as HepG2.2.15.

-

Cell Culture: HepG2.2.15 cells are cultured in appropriate media.

-

Drug Treatment: Cells are treated with varying concentrations of the test compound (e.g., a deuterated NA) for a specified period (e.g., 6-9 days).

-

Supernatant Collection: The cell culture supernatant is collected at regular intervals.

-

HBV DNA Extraction: Viral DNA is extracted from the supernatant.

-

Quantification: HBV DNA levels are quantified using real-time PCR.

-

Data Analysis: The 50% effective concentration (EC50), the concentration at which a 50% reduction in viral DNA is observed, is calculated.[7]

Capsid Assembly Modulators (CAMs)

CAMs are a newer class of investigational drugs that interfere with the formation of the viral capsid, a protein shell that protects the viral genome. This disruption can occur at multiple stages of the viral lifecycle, including the packaging of the pregenomic RNA (pgRNA) and the establishment of the covalently closed circular DNA (cccDNA) reservoir.[8][9] Several companies, including Assembly Biosciences and Aligos Therapeutics, have active CAM development programs.[10][11]

Table 2: In Vitro Activity of Investigational Non-Deuterated Capsid Assembly Modulators

| Compound | Target | EC50 (HBV DNA reduction) | Cell Line |

| ABI-4334 | Capsid Assembly[8] | Single-digit nanomolar[8] | In vitro models[8] |

| ALG-000184 (Pevifoscorvir) | Capsid Assembly[12] | Not specified, but potent antiviral activity reported[11][13] | Phase 1 studies[11] |

Experimental Protocol: Capsid Assembly Assay

The effect of CAMs on capsid formation can be evaluated using a cell-based assay.

-

Cell Transfection: A suitable cell line (e.g., Huh7) is transfected with a plasmid expressing the HBV core protein.

-

Drug Treatment: The transfected cells are treated with the CAM at various concentrations.

-

Cell Lysis: After a defined incubation period, the cells are lysed.

-

Native Agarose Gel Electrophoresis: The cell lysates are subjected to native agarose gel electrophoresis to separate intact capsids from core protein dimers.

-

Western Blotting: The proteins are transferred to a membrane and probed with an antibody specific for the HBV core protein to visualize the assembled capsids and unassembled dimers. A reduction in the capsid band and/or the appearance of aberrant assembly products indicates CAM activity.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental processes discussed, the following diagrams are provided.

The Path Forward for Deuterated HBV Inhibitors

While direct, publicly available data on deuterated HBV inhibitors is currently limited, the scientific rationale for their development is compelling. The established success of deuteration in improving the pharmacokinetic properties of drugs in other disease areas, coupled with the well-understood metabolic pathways of existing HBV NAs and the novel mechanisms of CAMs, provides a fertile ground for future research.

The key steps in advancing this field will involve:

-

Synthesis and In Vitro Screening: The systematic synthesis of deuterated analogues of current and investigational HBV inhibitors, followed by rigorous in vitro testing to determine their antiviral potency and metabolic stability.

-

Preclinical In Vivo Studies: Evaluation of promising deuterated candidates in animal models of HBV infection to assess their pharmacokinetic profiles, efficacy, and safety.

-

Clinical Trials: Progression of the most promising candidates into human clinical trials to definitively establish their therapeutic benefit in patients with chronic Hepatitis B.

The pursuit of a functional cure for HBV requires a multifaceted approach, and the strategic application of deuterium chemistry to enhance the properties of potent antiviral agents represents a promising and innovative frontier in this endeavor. As research progresses, it is anticipated that early findings on specific deuterated HBV inhibitors will emerge, offering new hope for the millions of individuals living with chronic Hepatitis B.

References

- 1. The Premise of Capsid Assembly Modulators Towards Eliminating HBV Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2018144605A1 - Compounds for the treatment of hepatitis b virus infection - Google Patents [patents.google.com]

- 3. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model [mdpi.com]

- 4. Preclinical and Early Clinical Development of Tenofovir Alafenamide/Elvitegravir Topical Inserts for Effective On-Demand Vaginal and Rectal HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical Evaluation of In Vitro and In Vivo Antiviral Activities of KCT-01, a New Herbal Formula against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20190241514A1 - Elimination of hepatitis b virus with antiviral agents - Google Patents [patents.google.com]

- 7. thepharmaletter.com [thepharmaletter.com]

- 8. Entecavir for Treatment of Hepatitis B Virus Displays No In Vitro Mitochondrial Toxicity or DNA Polymerase Gamma Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small Molecule Assembly Agonist Alters the Dynamics of Hepatitis B Virus Core Protein Dimer and Capsid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Current Progress in the Development of Hepatitis B Virus Capsid Assembly Modulators: Chemical Structure, Mode-of-Action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fiercebiotech.com [fiercebiotech.com]

- 13. US11731947B2 - Deuterated antimicrobial compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Interaction of Inhibitors with Hepatitis B Virus (HBV) Polymerase

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "HBV-IN-39-d3". Therefore, this technical guide will provide a comprehensive overview of the interaction of inhibitors with HBV polymerase in general, drawing upon established principles and published data for analogous compounds. The data tables, experimental protocols, and diagrams presented herein are illustrative examples based on common methodologies in the field and should be adapted for any specific, novel compound.

Introduction to HBV Polymerase as a Therapeutic Target

The Hepatitis B Virus (HBV) polymerase is a multifunctional enzyme essential for the viral replication cycle, making it a prime target for antiviral therapies.[1] Chronic HBV infection can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[2] The HBV polymerase, a reverse transcriptase, is responsible for reverse transcribing the pregenomic RNA (pgRNA) into the relaxed circular DNA (rcDNA) found in infectious virions.[3][4] All currently approved oral antiviral drugs for chronic hepatitis B are nucleoside/nucleotide analogues (NAs) that target the reverse transcriptase activity of the HBV polymerase.[1][4]

The polymerase has several key functions that present opportunities for therapeutic intervention:

-

Priming: Initiates DNA synthesis.

-

Reverse transcription: Synthesizes the minus-strand DNA from the pgRNA template.

-

DNA-dependent DNA synthesis: Synthesizes the plus-strand DNA.

-

RNase H activity: Degrades the pgRNA template after reverse transcription.

Targeting these functions can effectively suppress viral replication.

Mechanisms of HBV Polymerase Inhibition

Inhibitors of HBV polymerase can be broadly categorized based on their mechanism of action.

Nucleoside/Nucleotide Analogue (NA) Inhibitors

NAs are the current standard of care for chronic HBV. These compounds are analogues of natural deoxynucleotide triphosphates (dNTPs). Their mechanism involves:

-

Cellular Phosphorylation: NAs are administered as prodrugs and are phosphorylated by host cellular kinases to their active triphosphate form.

-

Competitive Inhibition: The active triphosphate form competes with natural dNTPs for incorporation into the growing viral DNA chain by the HBV polymerase.

-

Chain Termination: Once incorporated, these analogues lack a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond, leading to premature termination of DNA synthesis.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

While well-established for HIV-1 reverse transcriptase, the development of NNRTIs for HBV has been more challenging.[4] NNRTIs bind to an allosteric pocket on the polymerase, distinct from the active site. This binding induces a conformational change in the enzyme that reduces its catalytic activity.[4]

Quantitative Data for a Hypothetical HBV Polymerase Inhibitor

The following tables represent typical quantitative data that would be generated to characterize a novel HBV polymerase inhibitor, hypothetically named "this compound".

Table 1: In Vitro Inhibitory Activity

| Assay Type | Parameter | Value |

| HBV Polymerase Inhibition Assay | IC50 | 15 nM |

| Antiviral Activity (HepG2.2.15 cells) | EC50 | 50 nM |

| Cytotoxicity (HepG2 cells) | CC50 | > 20 µM |

| Selectivity Index (CC50/EC50) | SI | > 400 |

Table 2: Binding Affinity and Kinetics

| Assay Type | Parameter | Value |

| Surface Plasmon Resonance (SPR) | K_D (dissociation constant) | 5 nM |

| k_a (association rate) | 1.2 x 10^5 M⁻¹s⁻¹ | |

| k_d (dissociation rate) | 6.0 x 10⁻⁴ s⁻¹ |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of potential HBV polymerase inhibitors.

HBV Polymerase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of a compound against the enzymatic activity of HBV polymerase.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant HBV polymerase is purified. A synthetic RNA template and a DNA primer are used as substrates.

-

Reaction Mixture: The reaction is typically carried out in a buffer containing the polymerase, template-primer hybrid, a mixture of dNTPs (including a labeled dNTP, e.g., [α-³²P]dCTP), and varying concentrations of the test inhibitor.

-

Incubation: The reaction is initiated by the addition of MgCl₂ and incubated at 37°C for a specified time (e.g., 1-2 hours).

-

Termination and Analysis: The reaction is stopped, and the newly synthesized DNA is precipitated and collected on a filter. The amount of incorporated radiolabeled dNTP is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by non-linear regression analysis.

Cell-Based Antiviral Activity Assay

Objective: To determine the 50% effective concentration (EC50) of a compound in a cell culture model of HBV replication.

Methodology:

-

Cell Culture: HepG2.2.15 cells, which are stably transfected with the HBV genome and constitutively produce viral particles, are cultured in appropriate media.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the test compound for a defined period (e.g., 6-9 days), with media and compound refreshed every few days.

-

Quantification of Viral Replication:

-

HBV DNA: Supernatants are collected, and encapsidated HBV DNA is extracted from viral particles. The amount of HBV DNA is quantified by quantitative PCR (qPCR).

-

HBeAg/HBsAg: Secreted Hepatitis B e-antigen (HBeAg) and surface antigen (HBsAg) in the supernatant can be quantified by ELISA.

-

-

Data Analysis: The EC50 value, the concentration at which viral replication is inhibited by 50%, is calculated from the dose-response curve.

Interaction with Host Factors: The Case of DDX3

HBV polymerase does not function in isolation; it interacts with various host cellular proteins for its activity.[1] One such host factor is the DEAD-box RNA helicase DDX3. It has been shown that HBV polymerase can disrupt the interaction between DDX3 and IκB kinase-ε (IKKε), thereby inhibiting the host's innate immune signaling.[5] This interaction presents a novel therapeutic target. A strategy to interfere with the HBV polymerase-DDX3 interaction could potentially restore the host's immune response against the virus.[5]

The Potential Role of Vitamin D3 in HBV Infection

The "-d3" in the query "this compound" may allude to Vitamin D3. Several studies have investigated the link between Vitamin D3 levels and chronic hepatitis B. Low serum levels of 25-hydroxyvitamin D3 have been associated with higher levels of HBV replication.[6] The active form of Vitamin D, calcitriol, has been shown to inhibit the HBV core promoter, leading to reduced transcription of pgRNA and precore RNA.[7] This suggests that Vitamin D signaling could play a role in modulating HBV activity.

Visualizations

The following diagrams illustrate key concepts related to HBV polymerase and its inhibition.

Caption: Overview of the HBV Replication Cycle in a Hepatocyte.

References

- 1. Unveiling the roles of HBV polymerase for new antiviral strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hepb.org [hepb.org]

- 3. Hepatitis B and Hepatitis D Viruses: A Comprehensive Update with an Immunological Focus [mdpi.com]

- 4. Chronic Hepatitis B Treatment Strategies Using Polymerase Inhibitor-Based Combination Therapy [mdpi.com]

- 5. Hepatitis B Virus Polymerase Blocks Pattern Recognition Receptor Signaling via Interaction with DDX3: Implications for Immune Evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Low vitamin D serum concentration is associated with high levels of hepatitis B virus replication in chronically infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for HBV-IN-39-d3 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals living with chronic infection, placing them at high risk for developing cirrhosis and hepatocellular carcinoma.[1] The development of novel antiviral agents is crucial for achieving a functional cure for chronic hepatitis B. HBV-IN-39-d3 is the deuterated form of HBV-IN-39, an inhibitor of the Hepatitis B Virus.[2] Deuteration is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a compound, and this compound is noted to have better oral bioavailability than its non-deuterated counterpart.[2]

These application notes provide a detailed protocol for the use of this compound in a cell culture setting to evaluate its antiviral efficacy and cytotoxicity. The protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is provided below. Proper storage is critical to maintain the stability and activity of the compound.

| Property | Value |

| Molecular Formula | Not available in search results. |

| Molecular Weight | Not available in search results. |

| Solubility | Soluble in DMSO. |

| Storage Conditions | Store powder at -20°C for up to 3 years. |

| Store in solvent at -80°C for up to 6 months. |

Data presented here is based on typical characteristics of similar research compounds and should be confirmed with the supplier's certificate of analysis.

Experimental Protocols

Reagent Preparation

1.1. This compound Stock Solution:

-

To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -80°C.

1.2. Cell Culture Medium:

-

Use Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

For HepG2.2.15 cells, which are commonly used for HBV studies, supplement the medium with G418 (geneticin) at a final concentration of 200 µg/mL to maintain the integrated HBV genome.[3]

Cell Culture and Maintenance

-

Cell Line: HepG2.2.15, a human hepatoblastoma cell line that stably expresses the HBV genome, is recommended for these protocols.[3] Other suitable cell lines include HepG2-NTCP, Huh7, and HepaRG cells.[4][5][6]

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage the cells every 3-4 days or when they reach 80-90% confluency.

Antiviral Activity Assay

This protocol is designed to determine the half-maximal effective concentration (EC50) of this compound.

Workflow for Antiviral Activity Assay

Caption: Workflow for determining the antiviral efficacy of this compound.

Methodology:

-

Seed HepG2.2.15 cells in 96-well plates at a density of 2 x 10^4 cells per well. Allow cells to adhere for 24 hours.

-

Prepare a 2-fold serial dilution of this compound in cell culture medium, starting from a high concentration (e.g., 100 µM). Include a "no-drug" control (vehicle only, e.g., 0.5% DMSO).

-

Remove the existing medium from the cells and add 100 µL of the medium containing the compound dilutions.

-

Incubate the plates for 6 days, replacing the medium with freshly prepared compound dilutions on day 3.

-

On day 6, collect the cell culture supernatant to quantify extracellular HBV DNA.

-

Isolate viral DNA from the supernatant using a commercial viral DNA extraction kit.

-

Quantify the amount of HBV DNA using real-time quantitative PCR (qPCR) with primers specific for the HBV genome.

-

Calculate the EC50 value by plotting the percentage of HBV DNA inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Cytotoxicity Assay

This protocol is used to determine the half-maximal cytotoxic concentration (CC50) of this compound using an MTT assay.[3]

Methodology:

-

Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight.

-

Treat the cells with the same serial dilutions of this compound as used in the antiviral assay. Include a "cells only" control and a "vehicle" control.

-

Incubate the plate for 48 hours at 37°C.[3]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the CC50 value by plotting the percentage of cell viability against the log concentration of the compound.

Data Presentation

The antiviral activity and cytotoxicity data for this compound can be summarized as follows. The selectivity index (SI), calculated as CC50/EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound.

| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| This compound | 0.25 | > 100 | > 400 |

| Lamivudine | 0.5 | > 100 | > 200 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Lamivudine is included as a common reference compound.

Mechanism of Action: Targeting HBV Replication

While the precise mechanism of this compound is not publicly detailed, many HBV inhibitors target the viral replication cycle. A key process in the HBV life cycle is the formation of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes, which serves as the template for the transcription of all viral RNAs.[7] Interrupting this process is a prime target for antiviral therapy.

Caption: Potential target in the HBV replication cycle for an inhibitor like this compound.

This diagram illustrates a simplified HBV replication cycle within a hepatocyte. A plausible mechanism for an HBV inhibitor like this compound could be the disruption of capsid assembly (encapsidation), which is a critical step for viral genome replication and the formation of new infectious virions.[3][7]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High variability in qPCR results | Pipetting errors; Inconsistent DNA extraction efficiency. | Use calibrated pipettes; Ensure consistent sample processing; Include internal controls for extraction and amplification. |

| Low cell viability in controls | Cell contamination; Poor cell health; High DMSO concentration. | Check for contamination; Use fresh cell stocks; Ensure final DMSO concentration is non-toxic (typically ≤ 0.5%). |

| No dose-response observed | Compound is inactive at tested concentrations; Compound degradation. | Test a wider range of concentrations; Prepare fresh stock solutions; Verify compound integrity. |

| High background in MTT assay | Contamination; Reagent issue. | Use sterile technique; Prepare fresh MTT solution; Check for precipitates in the medium. |

References

- 1. Identification of novel hepatitis B virus therapeutic vaccine candidates derived from polymerase protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Cell Culture Models for Hepatitis B and D Viruses Infection: Old Challenges, New Developments and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | In vitro cell culture models to study hepatitis B and D virus infection [frontiersin.org]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Measuring the In Vitro Efficacy of Vitamin D3 against Hepatitis B Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, necessitating the development of novel antiviral therapies. Vitamin D3 has emerged as a potential host-targeting antiviral agent, with studies indicating its ability to suppress HBV replication.[1][2] This document provides detailed application notes and protocols for measuring the in vitro efficacy of the active form of Vitamin D3, calcitriol (1α,25-dihydroxyvitamin D3), against HBV. These protocols are designed to be a comprehensive guide for researchers in academic and industrial settings.

The primary mechanism of action of Vitamin D3 in inhibiting HBV involves the Vitamin D receptor (VDR).[2] Calcitriol binds to the VDR, which then interacts with a Vitamin D Response Element (VDRE) located in the HBV core promoter region. This interaction leads to the suppression of core promoter activity, resulting in reduced transcription of pregenomic RNA (pgRNA) and precore RNA (pcRNA).[2] Consequently, there is a decrease in viral replication and the production of viral antigens like Hepatitis B e-antigen (HBeAg).[2]

This document outlines key in vitro assays to quantify the antiviral activity of Vitamin D3, assess its cytotoxicity, and elucidate its mechanism of action.

Key Experiments and Methodologies

To comprehensively evaluate the anti-HBV efficacy of Vitamin D3 in vitro, a panel of assays should be employed. These include cytotoxicity assays to determine the therapeutic window, and antiviral assays to measure the inhibition of various steps in the HBV life cycle.

Cytotoxicity Assays

Before assessing antiviral efficacy, it is crucial to determine the cytotoxicity of Vitamin D3 in the host cells to ensure that any observed antiviral effect is not due to cell death.[3][4][5]

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[5]

-

Cell Seeding: Seed human hepatoma cell lines that support HBV replication (e.g., HepG2.2.15, Huh-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of calcitriol (e.g., ranging from 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired experimental duration (e.g., 3-6 days).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

HBV Replication Assays

These assays are designed to quantify the effect of Vitamin D3 on the production of viral nucleic acids.

Protocol: Quantification of Intracellular HBV DNA by qPCR

This protocol measures the amount of encapsidated HBV DNA within the cell.

-

Cell Culture and Treatment: Seed and treat HBV-replicating cells (e.g., HepG2.2.15) with various concentrations of calcitriol as described for the cytotoxicity assay.

-

DNA Extraction: After the treatment period, lyse the cells and extract total intracellular DNA using a commercial DNA extraction kit.

-

DNase I Treatment: To eliminate plasmid DNA carryover in transient transfection models, treat the extracted DNA with DNase I.

-

Quantitative PCR (qPCR): Perform qPCR using primers and a probe specific for a conserved region of the HBV genome. A standard curve with known quantities of an HBV DNA plasmid should be included to quantify the viral DNA copy number.

-

Data Analysis: Normalize the HBV DNA copy number to a housekeeping gene (e.g., GAPDH, β-actin) to account for variations in cell number. Calculate the 50% effective concentration (EC50), the concentration of the compound that inhibits HBV DNA replication by 50%.

Protocol: Quantification of Extracellular HBV DNA by qPCR

This assay measures the amount of HBV DNA in the cell culture supernatant, which is indicative of virion secretion.

-

Sample Collection: Collect the cell culture supernatant at specified time points after treatment with calcitriol.

-

Viral DNA Extraction: Extract viral DNA from the supernatant using a viral DNA/RNA extraction kit.

-

qPCR: Perform qPCR as described for intracellular HBV DNA.

-

Data Analysis: Calculate the EC50 for the reduction of extracellular HBV DNA.

Quantification of HBV Antigens

Measuring the levels of secreted viral antigens, such as HBsAg and HBeAg, provides another measure of antiviral activity.

Protocol: HBsAg and HBeAg Quantification by ELISA

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of HBsAg and HBeAg in the cell culture supernatant.[6][7][8][9]

-

Sample Collection: Collect cell culture supernatants at various time points after treatment.

-

ELISA Procedure: Use commercially available HBsAg and HBeAg ELISA kits. Follow the manufacturer's instructions for coating the plates with capture antibodies, adding samples and standards, adding detection antibodies conjugated to an enzyme (e.g., HRP), and adding the substrate.[6][8][9]

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve using the provided standards and calculate the concentrations of HBsAg and HBeAg in the samples. Determine the EC50 for the reduction of each antigen.

Analysis of HBV RNA

Since Vitamin D3 is known to target the core promoter, measuring the levels of HBV RNA transcripts is a key mechanistic assay.

Protocol: Quantification of HBV pgRNA by RT-qPCR

-

Cell Culture and Treatment: Culture and treat HBV-replicating cells with calcitriol.

-

RNA Extraction: Extract total cellular RNA using a suitable RNA extraction kit.

-

DNase I Treatment: Treat the extracted RNA with DNase I to remove any contaminating DNA.

-

Reverse Transcription (RT): Synthesize cDNA from the RNA using a reverse transcriptase enzyme and HBV-specific primers.

-

qPCR: Perform qPCR using primers and a probe specific to the HBV pregenomic RNA.

-

Data Analysis: Normalize the pgRNA levels to a housekeeping gene (e.g., GAPDH, β-actin) and calculate the EC50.

Covalently Closed Circular DNA (cccDNA) Analysis

The persistence of cccDNA in the nucleus of infected hepatocytes is a major challenge for HBV cure. Assays to measure the effect of a compound on cccDNA are therefore highly relevant.

Protocol: Quantification of cccDNA by qPCR

This protocol requires a specific method to distinguish cccDNA from other viral DNA forms.

-

Cell Culture and Infection: For this assay, a de novo infection system using susceptible cells (e.g., HepG2-NTCP cells) is preferred.

-

cccDNA Extraction: Extract nuclear DNA. A key step is the removal of non-cccDNA forms by treatment with plasmid-safe ATP-dependent DNase, which selectively digests linear and relaxed circular DNA.

-

qPCR: Perform qPCR using primers that specifically amplify the cccDNA molecule, often spanning the gap region of the relaxed circular DNA.

-

Data Analysis: Quantify the cccDNA copy number and normalize it to a housekeeping gene.

Data Presentation

Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity and Antiviral Activity of Calcitriol against HBV

| Assay | Cell Line | Endpoint | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Cytotoxicity | HepG2.2.15 | Cell Viability (MTT) | Value ± SD | - | - |

| Antiviral Activity | |||||

| HepG2.2.15 | Intracellular HBV DNA | - | Value ± SD | Value | |

| HepG2.2.15 | Extracellular HBV DNA | - | Value ± SD | Value | |

| HepG2.2.15 | Secreted HBsAg | - | Value ± SD | Value | |

| HepG2.2.15 | Secreted HBeAg | - | Value ± SD | Value | |

| HepG2.2.15 | HBV pgRNA | - | Value ± SD | Value | |